molecular formula C5H6ClN3 B1592472 2-Chloropyridine-3,5-diamine CAS No. 5632-81-5

2-Chloropyridine-3,5-diamine

Cat. No. B1592472
CAS RN: 5632-81-5
M. Wt: 143.57 g/mol
InChI Key: XNABPUPJEZQSCB-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,5-diamine, also known as 2-chloro-3,5-diaminopyridine (2-CDP), is an organic compound with the molecular formula C5H7ClN2. It is a white solid with a mild odor and is soluble in water and alcohol. 2-CDP is a versatile building block for the synthesis of a range of compounds and is used in a variety of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Phenolic Compounds and Their Biological Activities

Research on chlorogenic acid (CGA) highlights the diverse biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and antimicrobial activities. CGA's roles in modulating lipid metabolism and glucose regulation suggest potential applications for compounds like 2-Chloropyridine-3,5-diamine in therapeutic and food additive uses due to their structural similarities and functional groups M. Naveed et al., 2018.

Tautomerism in Nucleic Acid Bases

The study of tautomeric equilibria in purine and pyrimidine bases, examining the influence of molecular interactions on their stability, can be relevant to the research on this compound. Understanding how chemical environment affects the stability of specific tautomers may inform its potential applications in drug design and molecular biology W. Person et al., 1989.

Solid-State NMR Spectroscopy of Halogens

The review on solid-state NMR spectroscopy of quadrupolar halogens, including chlorine, provides detailed insights into the structural and electronic properties of halogen-containing compounds. This knowledge base can be crucial for understanding the molecular structure, dynamics, and interactions of this compound in solid states, potentially guiding its applications in material science and chemistry D. L. Bryce & Gregory D. Sward, 2006.

Herbicide Toxicity and Environmental Impact

Research on the toxicity and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) provides a framework for studying the ecological and health implications of chemical compounds, including this compound. This knowledge is vital for assessing its safety and environmental footprint if used in agricultural or industrial applications Natana Raquel Zuanazzi et al., 2020.

Pyrrolidine in Drug Discovery

The review on pyrrolidine in drug discovery underscores the importance of nitrogen heterocycles in medicinal chemistry, highlighting their versatility and therapeutic potential. Given the structural similarities, research on this compound could explore its applications in designing new biologically active compounds for treating human diseases Giovanna Li Petri et al., 2021.

properties

IUPAC Name

2-chloropyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABPUPJEZQSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622605
Record name 2-Chloropyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5632-81-5
Record name 2-Chloropyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 2.19 g of iron powder, 5 ml of water, and 10 ml of ethanol was stirred at 80° C. for 2 minutes. After incremental addition of 1 ml concentrated hydrochloric acid, the mixture was stirred at the same temperature until the solution became neutral. To the reaction solution was incrementally added suspension of 1 g 2-chloro-3,5-dinitropyridine in 5 ml ethanol, and the mixture was stirred at 80° C. for 40 minutes. The reaction solution was allowed to cool, and the iron was removed by filtration with celite, and the solvent of the filtrate was distilled off. Ethanol was added to the residue to disperse the solid content, and the solid content was collected by filtration to obtain 360 mg of the title compound.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.19 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A tablespoonful of Raney nickel catalyst in water was washed first with 95% EtOH and then with EtOAc; it was added to a solution of 2-chloro-3,5-dinitropyridine (4.00 g, 0.0196 mol) in EtOAc (150 ml) and the mixture was hydrogenated at an initial hydrogen pressure of 47.5 p.s.i. for 3 hours. The mixture was filtered through celite and the filtrate was concentrated. The residue was crystallized from CH2Cl2 -pentane to give 1.83 g of the titled product.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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